(2,3-Difluoro-6-formyl-phenylsulfanyl)-acetic acid methyl ester

Description

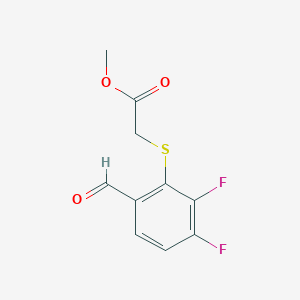

"(2,3-Difluoro-6-formyl-phenylsulfanyl)-acetic acid methyl ester" is a synthetic organic compound characterized by a fluorinated aromatic core, a sulfanyl linkage, and a methyl ester moiety. Its structure includes:

- A 2,3-difluoro-substituted phenyl ring (enhancing electronegativity and metabolic stability).

- A formyl group (-CHO) at the para position (position 6), offering a reactive site for further functionalization.

- A sulfanyl (-S-) bridge connecting the aromatic ring to an acetic acid methyl ester group, which influences solubility and reactivity.

Its design combines fluorination (common in pharmaceuticals for stability) and esterification (to modulate bioavailability) .

Properties

IUPAC Name |

methyl 2-(2,3-difluoro-6-formylphenyl)sulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O3S/c1-15-8(14)5-16-10-6(4-13)2-3-7(11)9(10)12/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASJELJGIKWARP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=C(C=CC(=C1F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of difluoromethylation reagents and formylation reactions under controlled conditions . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation and formylation processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

(2,3-Difluoro-6-formyl-phenylsulfanyl)-acetic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

(2,3-Difluoro-6-formyl-phenylsulfanyl)-acetic acid methyl ester has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,3-Difluoro-6-formyl-phenylsulfanyl)-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s lipophilicity and metabolic stability, while the formyl group can participate in hydrogen bonding and other interactions with biological targets . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and hypothesized properties of the target compound with structurally related analogs from the evidence:

Key Observations:

- Fluorination: The target’s difluoro-substituted phenyl ring likely increases metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., hexanoic acid methyl ester) .

- Sulfanyl vs.

- Ester Functionality : Methyl esters enhance membrane permeability, as seen in neuroprotective azetidinyl derivatives , but hydrolytic susceptibility varies with adjacent groups (e.g., electron-withdrawing -F vs. azetidine’s strained ring).

Physicochemical Properties

Predicted properties based on structural analogs:

Notes:

- The target’s low volatility aligns with aromatic esters (vs. alkyl esters like hexanoic acid methyl ester) .

- High LogP suggests suitability for blood-brain barrier penetration, similar to azetidinyl neuroprotective agents .

Research Implications and Gaps

- Synthetic Flexibility : The formyl group offers a handle for derivatization (e.g., hydrazone formation), unlike rigid azetidinyl or triazine-based compounds.

- Biological Testing Needed : Prioritize assays for neuroprotection (LDH/caspase-3/7 ) and herbicidal activity (ALS enzyme inhibition ).

- Comparative Stability Studies : Evaluate ester hydrolysis rates under physiological conditions vs. sulfonylurea herbicides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.